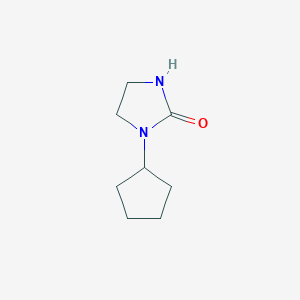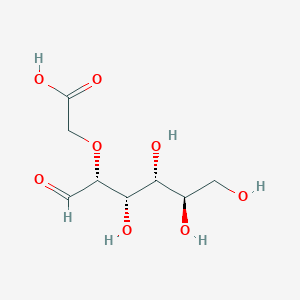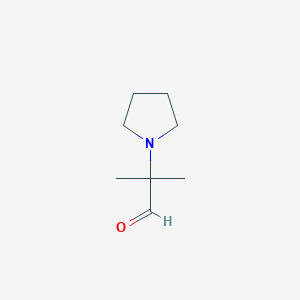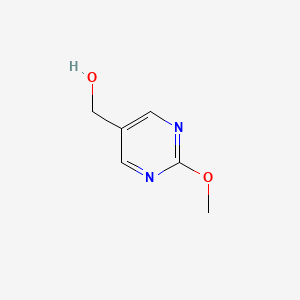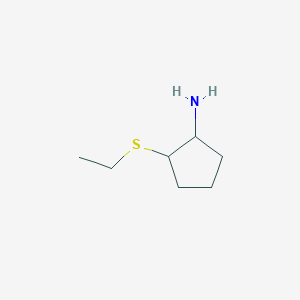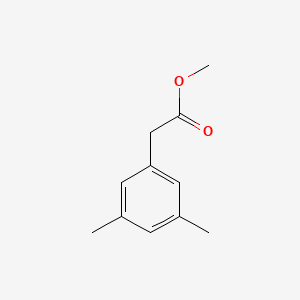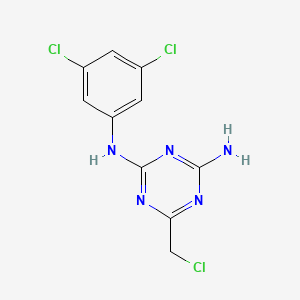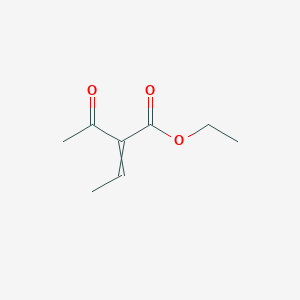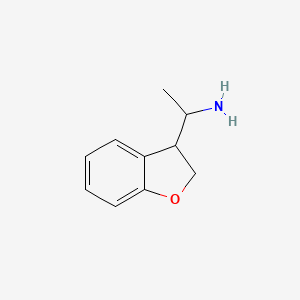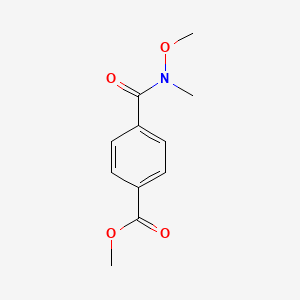
4-Méthoxy(méthyl)carbamoylbenzoate de méthyle
Vue d'ensemble
Description
“Methyl 4-[methoxy(methyl)carbamoyl]benzoate” is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.23 . The compound is also known by its IUPAC name, methyl 4-{[methoxy(methyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-[methoxy(methyl)carbamoyl]benzoate” is 1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 4-[methoxy(methyl)carbamoyl]benzoate” has a molecular weight of 223.23 .Applications De Recherche Scientifique
Synthèse organique
Le 4-méthoxy(méthyl)carbamoylbenzoate de méthyle est utilisé en synthèse organique comme intermédiaire pour la préparation de divers composés chimiques. Ses groupes ester et carbamate sont des fonctions manipulables qui peuvent être utilisées pour synthétiser une large gamme de molécules, en particulier dans l'industrie pharmaceutique .
Applications pharmaceutiques
Ce composé sert de précurseur dans la synthèse de produits pharmaceutiques. Par exemple, il a été utilisé dans la synthèse du géfitinib, un médicament utilisé dans le traitement du cancer. Le processus implique plusieurs étapes, notamment l'alkylation et la cyclisation, ce qui montre la polyvalence du composé dans les réactions organiques complexes .
Catalyse
En recherche en catalyse, le this compound peut être utilisé pour étudier les effets de différents catalyseurs sur les réactions d'estérification. Il fournit un modèle pour comprendre comment les catalyseurs acides solides, tels que ceux à base de zirconium ou de titane, peuvent être utilisés pour synthétiser efficacement des composés de benzoate de méthyle .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-[methoxy(methyl)carbamoyl]benzoate are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-[methoxy(methyl)carbamoyl]benzoate. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
Propriétés
IUPAC Name |
methyl 4-[methoxy(methyl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(16-3)10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFWZFRKCJTFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)
